Pyrazolo[1,5-b]pyridazine-3-sulfonyl fluoride
Description
Pyrazolo[1,5-b]pyridazine-3-sulfonyl fluoride: is a heterocyclic compound that features a fused bicyclic structure containing both pyrazole and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Properties
IUPAC Name |
pyrazolo[1,5-b]pyridazine-3-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3O2S/c7-13(11,12)6-4-9-10-5(6)2-1-3-8-10/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMJRTKJRUYBHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2N=C1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-b]pyridazine-3-sulfonyl fluoride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with sulfonyl chlorides in the presence of a base, such as triethylamine, to form the sulfonyl fluoride group. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-b]pyridazine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.
Oxidation and Reduction: The compound can participate in oxidation reactions to form sulfonic acids or reduction reactions to form sulfinates.
Cyclization Reactions: It can undergo intramolecular cyclization to form more complex fused ring systems.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, acetonitrile, ethanol
Major Products:
Sulfonamides: Formed by substitution with amines
Sulfonates: Formed by substitution with alcohols
Sulfonic Acids: Formed by oxidation
Sulfinates: Formed by reduction
Scientific Research Applications
Chemistry: Pyrazolo[1,5-b]pyridazine-3-sulfonyl fluoride is used as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a valuable tool in the development of new therapeutic agents .
Medicine: The compound’s potential pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial properties, are of great interest. It serves as a scaffold for the development of new drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes .
Mechanism of Action
The mechanism of action of Pyrazolo[1,5-b]pyridazine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. This covalent modification can result in the disruption of key biological pathways, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
Pyridazine Derivatives: Pyridazine and its derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Pyrazole Derivatives: Pyrazole-containing compounds are also widely studied for their pharmacological potential, particularly as anti-inflammatory and anticancer agents.
Uniqueness: Pyrazolo[1,5-b]pyridazine-3-sulfonyl fluoride stands out due to its unique fused ring structure, which combines the properties of both pyrazole and pyridazine rings. This fusion enhances its reactivity and allows for the formation of more complex and diverse chemical entities. Additionally, the presence of the sulfonyl fluoride group provides a reactive site for further functionalization, making it a versatile building block in synthetic chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
